molecular formula C14H19FO2 B6247992 2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid CAS No. 2408970-46-5

2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid

Cat. No.: B6247992
CAS No.: 2408970-46-5
M. Wt: 238.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C14H19FO2 It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a dimethylbutanoic acid moiety

Biochemical Analysis

Biochemical Properties

2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to peroxisome proliferator-activated receptors (PPARs), particularly PPARα, PPARγ, and PPARδ . These interactions are crucial as they modulate the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in adipocytes, it enhances the expression of genes involved in fatty acid oxidation and glucose uptake, thereby improving insulin sensitivity . In hepatocytes, it promotes lipid catabolism and reduces triglyceride accumulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PPARs. This binding leads to the activation of these nuclear receptors, which then form heterodimers with retinoid X receptors (RXRs). The activated PPAR-RXR complex binds to specific response elements in the DNA, leading to the transcription of target genes . This process results in enzyme activation or inhibition and changes in gene expression that regulate metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but may degrade under extreme pH or temperature. Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of PPARs, resulting in prolonged metabolic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively activates PPARs without causing significant adverse effects. At higher doses, it may lead to toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and physiological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily affects lipid metabolism by enhancing fatty acid oxidation and reducing lipogenesis. The compound interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are crucial for fatty acid catabolism . Additionally, it influences glucose metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its cellular uptake and distribution. The compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it exerts its metabolic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with PPARs. This localization is essential for its function as a transcriptional regulator. Post-translational modifications, such as phosphorylation, may influence its activity and targeting to specific nuclear compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed

Scientific Research Applications

2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutanoic acid
  • 2-[2-(4-bromophenyl)ethyl]-3,3-dimethylbutanoic acid
  • 2-[2-(4-methylphenyl)ethyl]-3,3-dimethylbutanoic acid

Uniqueness

2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound for various applications .

Properties

CAS No.

2408970-46-5

Molecular Formula

C14H19FO2

Molecular Weight

238.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.